1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Description
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-19-14(22)9-21(16(19)24)11-4-6-20(7-5-11)15(23)12-3-2-10(17)8-13(12)18/h2-3,8,11H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQKBQOWOVOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Imidazolidine-2,4-dione Moiety: The imidazolidine-2,4-dione is formed through a cyclization reaction involving urea derivatives and appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The difluorobenzoyl group is known to enhance binding affinity to certain enzymes or receptors, while the imidazolidine-2,4-dione moiety may contribute to the compound’s overall stability and reactivity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can be compared with similar compounds such as:
1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one:
4-(2,4-Difluorobenzoyl)piperidine derivatives: These compounds share the difluorobenzoyl-piperidine core but differ in the substituents on the piperidine ring, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (often referred to as DFPI) is a synthetic derivative with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of neuropharmacology and oncology. This article aims to summarize the biological activity of DFPI based on available research findings.
- Molecular Formula: C23H27F2N3O2
- Molecular Weight: 415.48 g/mol
- CAS Number: 158697-67-7
DFPI is believed to exert its biological effects through several mechanisms:
- Dopamine Receptor Modulation: The piperidine moiety may influence dopamine receptor activity, suggesting potential antipsychotic properties.
- Inhibition of Enzymatic Activity: Preliminary studies indicate that DFPI may inhibit certain metabolic enzymes, which could be relevant in cancer treatment .
Anticancer Activity
Recent studies have demonstrated that DFPI exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that DFPI has an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity . Further testing on human breast cancer cell lines (MCF-7) revealed IC50 values of 27.3 μM for certain derivatives related to DFPI.
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| MCF-7 (Breast) | 27.3 |
Neuropharmacological Effects
DFPI's structural similarity to known antipsychotics suggests potential neuropharmacological activities. It may act as a dopamine antagonist, influencing neurotransmitter levels and potentially providing therapeutic benefits in conditions like schizophrenia and bipolar disorder.
Case Studies
-
Case Study on Antitumor Activity:
A study evaluated the effects of DFPI on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent. -
Neuroprotective Effects:
In a model of neurodegeneration, DFPI demonstrated protective effects against neuronal cell death induced by oxidative stress, highlighting its potential role in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer :
- Core Steps :
Piperidine Functionalization : Introduce the 2,4-difluorobenzoyl group via nucleophilic acyl substitution under anhydrous conditions using a coupling agent (e.g., DCC or EDC) in dichloromethane or THF .
Imidazolidine-2,4-dione Formation : React the substituted piperidine with methyl isocyanate or a urea derivative under reflux in ethanol or acetonitrile, followed by cyclization using a dehydrating agent (e.g., POCl₃) .
- Optimization Strategies :
- Temperature Control : Maintain reflux temperatures (70–80°C) to prevent side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization from ethyl acetate .
Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) at 1.0 mL/min; monitor UV absorbance at 254 nm for the difluorobenzoyl group .
- NMR : Focus on ¹H-NMR signals for the piperidine ring (δ 3.0–4.0 ppm), fluorinated aromatic protons (δ 7.0–8.0 ppm), and imidazolidine-dione protons (δ 4.5–5.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .
Advanced Research Questions
Q. How can mechanistic studies elucidate the pharmacological potential of this compound?
- Methodological Answer :
- Target Identification : Perform computational docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the piperidine scaffold’s affinity for hydrophobic binding pockets .
- In Vitro Assays : Test inhibition of inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines (IC₅₀ determination via ELISA) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; monitor via LC-MS/MS .
Q. How can synthetic yield be improved while minimizing byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent, catalyst loading). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Reaction Time (h) | 12 | 24 |
Q. What computational approaches are suitable for predicting this compound’s physicochemical properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier (BBB) permeability .
- Molecular Dynamics (MD) : Simulate solvation behavior in water/ethanol mixtures using GROMACS to guide formulation design .
Q. How can crystallographic data resolve contradictions in reported structural configurations?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze torsion angles to confirm the piperidine ring’s chair conformation and imidazolidine-dione planarity .
- Comparative Analysis : Overlay experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate stereochemistry .
Q. What strategies address discrepancies in pharmacological data across different assay systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
